3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride is a specialized chemical compound with the molecular formula C6H3BrClF5O2S2 and a molecular weight of 381.57 g/mol . This compound is characterized by the presence of a bromine atom, a pentafluorosulfur group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Chemical Reactions Analysis
3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom and the sulfonyl chloride group can be substituted with other functional groups using appropriate reagents and conditions.
Addition Reactions: The pentafluorosulfur group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride has several applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules for studying their structure and function.
Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with specific functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride exerts its effects depends on the specific reaction it is involved in. Generally, the compound acts as an electrophile, with the bromine and sulfonyl chloride groups serving as reactive sites for nucleophilic attack. The pentafluorosulfur group can also participate in reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride include:
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, resulting in different reactivity and applications.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar to the above compound but with the bromine atom in a different position on the benzene ring.
The uniqueness of this compound lies in the presence of the pentafluorosulfur group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZAJNZMXREQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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